molecular formula C13H14O B8348050 (RS)-2-(2-buten-1-yl)-1-indanone

(RS)-2-(2-buten-1-yl)-1-indanone

Cat. No. B8348050
M. Wt: 186.25 g/mol
InChI Key: KJHKPUAQPBUOEB-UHFFFAOYSA-N
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Patent
US05646173

Procedure details

A solution of 29.5 g of 1-indanone, 73.5 ml 3-buten-2-ol, 77.0 ml of 2,2-dimethoxypropane and 400 mg of p-toluenesulfonic acid in 400 ml of toluene was boiled under reflux for 24 hours. After cooling, the solution was washed with 100 ml of saturated sodium hydrogen carbonate solution. The aqueous washing was extracted with 150 ml of ethyl acetate and the organic phases were combined, dried with magnesium sulfate and evaporated in a vacuum. Purification on silica gel (hexane/diethyl ether 7:1) yielded 19.8 g (48%) of (RS)-2-(2-buten-1-yl)-1-indanone as a pale yellow oil.
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
73.5 mL
Type
reactant
Reaction Step Two
Quantity
77 mL
Type
reactant
Reaction Step Three
Quantity
400 mg
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:10])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[CH3:11][CH:12](O)[CH:13]=[CH2:14].COC(OC)(C)C.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH2:11]([CH:2]1[CH2:3][C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[C:1]1=[O:10])[CH:12]=[CH:13][CH3:14]

Inputs

Step One
Name
Quantity
29.5 g
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)=O
Step Two
Name
Quantity
73.5 mL
Type
reactant
Smiles
CC(C=C)O
Step Three
Name
Quantity
77 mL
Type
reactant
Smiles
COC(C)(C)OC
Step Four
Name
Quantity
400 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the solution was washed with 100 ml of saturated sodium hydrogen carbonate solution
WASH
Type
WASH
Details
The aqueous washing
EXTRACTION
Type
EXTRACTION
Details
was extracted with 150 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in a vacuum
CUSTOM
Type
CUSTOM
Details
Purification on silica gel (hexane/diethyl ether 7:1)

Outcomes

Product
Name
Type
product
Smiles
C(C=CC)C1C(C2=CC=CC=C2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.8 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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